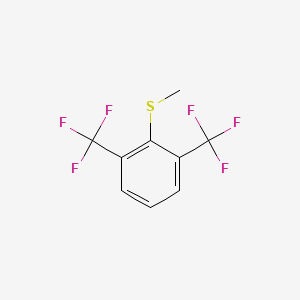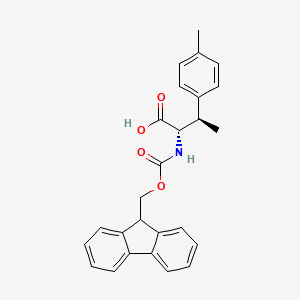
4-(Cyclohexylmethyl)-3-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylmethyl)-3-isopropylphenol is an organic compound characterized by a cyclohexylmethyl group attached to a phenol ring, with an isopropyl group at the meta position. This compound is part of the phenol family, known for their aromatic ring structures and hydroxyl groups, which contribute to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexylmethyl chloride reacts with 3-isopropylphenol in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Post-reaction, the product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohexylmethyl)-3-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexylmethyl-3-isopropylcyclohexanol.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylmethyl)-3-isopropylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations due to its phenolic structure.
Industry: Utilized in the production of polymers and resins, where its phenolic group can participate in cross-linking reactions.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylmethyl)-3-isopropylphenol involves its interaction with biological membranes and enzymes. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the hydrophobic cyclohexylmethyl and isopropyl groups can interact with lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Cyclohexylmethyl)phenol
- 3-Isopropylphenol
- 4-(Cyclohexylmethyl)-2-isopropylphenol
Comparison
Compared to its analogs, 4-(Cyclohexylmethyl)-3-isopropylphenol is unique due to the specific positioning of the isopropyl group, which can influence its reactivity and interaction with biological targets. The presence of both cyclohexylmethyl and isopropyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
Eigenschaften
Molekularformel |
C16H24O |
|---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
4-(cyclohexylmethyl)-3-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)16-11-15(17)9-8-14(16)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
NDPNLOQIZKYNLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)O)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




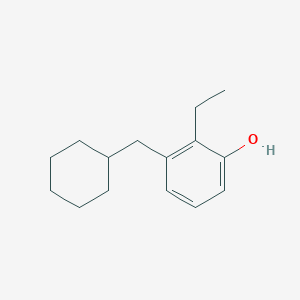
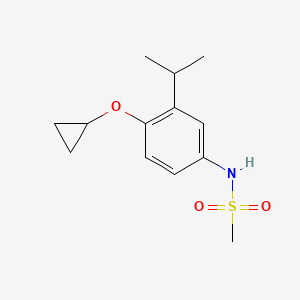


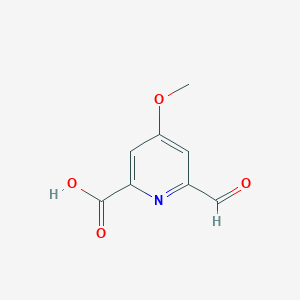
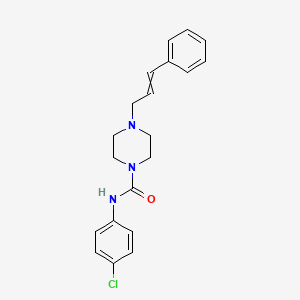

![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)


